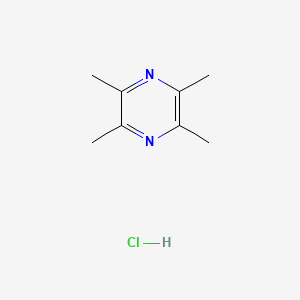

Ligustrazine hydrochloride

Vue d'ensemble

Description

Il est largement utilisé en Chine pour ses effets thérapeutiques sur les maladies cardiovasculaires et cérébrovasculaires, telles que l'athérosclérose, l'hypertension et les accidents vasculaires cérébraux . Le chlorhydrate de ligustrazine est connu pour sa capacité à favoriser le flux sanguin, à améliorer la circulation et à soulager la stase sanguine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorhydrate de ligustrazine peut être synthétisé par diverses voies chimiques. Une méthode courante implique la réaction de la 2,3,5,6-tétraméthylpyrazine avec de l'acide chlorhydrique pour former le sel de chlorhydrate . La réaction est généralement effectuée dans des conditions contrôlées pour garantir un rendement et une pureté élevés.

Méthodes de production industrielle

Dans les milieux industriels, le chlorhydrate de ligustrazine est produit par synthèse chimique à grande échelle. Le processus implique l'utilisation d'équipements et de techniques avancés pour garantir une qualité et une efficacité constantes. Le composé est ensuite purifié et formulé en diverses formes posologiques, telles que des injections et des comprimés .

Analyse Des Réactions Chimiques

Salt Formation and Anion Exchange Reactions

Ligustrazine hydrochloride undergoes anion exchange with pharmaceutically approved sweeteners to improve stability. Studies demonstrate:

| Reaction | Product | Sublimation Rate (μg/cm²·h) | Hygroscopicity |

|---|---|---|---|

| TMP-HCl + NaSac → TMP-Sac + NaCl | Saccharinate salt (TMP-Sac) | 0.82 ± 0.04 | Moderate |

| TMP-HCl + NaACS → TMP-ACS + NaCl | Acesulfame salt (TMP-ACS) | 0.21 ± 0.02 | Low |

Key Findings :

-

TMP-ACS shows 6.5× lower sublimation and reduced hygroscopicity compared to TMP-HCl, enhancing shelf stability .

-

Structural analysis (PXRD, FT-IR) confirms successful anion exchange without altering the pyrazine backbone .

Electrochemical Oxidation

The pyrazine ring undergoes redox reactions under electrochemical conditions:

| Parameter | Value |

|---|---|

| Detection Limit | 8.0 × 10⁻⁸ M |

| Linear Ranges | 1.0 × 10⁻⁶ – 1.6 × 10⁻³ M |

| Oxidation Potential | +0.65 V (vs. Ag/AgCl) |

Mechanism :

-

Electrochemical oxidation at glassy carbon electrodes involves electron transfer at the pyrazine ring, forming quinone-like intermediates .

Encapsulation in Polymer Matrices

This compound is encapsulated into carboxymethyl chitosan/collagen microspheres via ionic gelation:

| Parameter | Value |

|---|---|

| Encapsulation Efficiency | 54.08% |

| In Vitro Release (5 h) | 89% |

| Optimal Stirring Speed | 600 rpm |

Process :

-

Cross-linking with glutaraldehyde forms Schiff base linkages between chitosan/collagen amines and aldehyde groups, entrapping TMP-HCl via ionic interactions .

Molecular Interactions with Proteins

This compound binds NRF2, a redox-sensitive transcription factor:

| Parameter | Value |

|---|---|

| Docking Score (NRF2) | −4.083 kcal/mol |

| Binding Free Energy | −3.73 ± 2.13 kcal/mol |

| Hydrogen Bonds | 0–2 transient interactions |

Implications :

Applications De Recherche Scientifique

Neuroprotective Effects

Ischemic Stroke Treatment

Ligustrazine hydrochloride has been extensively studied for its neuroprotective effects in animal models of ischemic stroke. A systematic review and meta-analysis encompassing 32 studies demonstrated that ligustrazine significantly improved neurological function scores and reduced cerebral infarction and brain water content in treated animals. The findings indicated:

- Neurological Function Improvement : Standardized Mean Difference (SMD) of -1.84 (95% CI: -2.14 to -1.55, P < 0.00001).

- Cerebral Infarction Reduction : SMD of -2.97 (95% CI: -3.58 to -2.36, P < 0.00001).

- Inflammatory Factor Modulation : Significant reductions in TNF-α, IL-1β, and IL-6 levels were observed .

These results suggest that ligustrazine may mitigate ischemic damage through anti-inflammatory and antioxidant mechanisms, enhancing blood-brain barrier permeability and reducing neuronal apoptosis.

Cardiovascular Applications

Chronic Pulmonary Heart Disease

Clinical analyses have evaluated the efficacy of this compound injections in treating chronic pulmonary heart disease (CPHD). A review of multiple studies indicated that combining ligustrazine with conventional treatments led to improved outcomes compared to conventional therapy alone. Key observations included:

- Patient Demographics : Studies included patients aged 37 to 85 years, predominantly male.

- Dosage Variability : Dosages ranged from 60 mg to 800 mg administered via intravenous injection over periods of 7 to 15 days.

- Outcome Measurements : While most studies did not assess routine living ability post-treatment, some measured blood gas analysis and hemodynamic parameters .

These findings support the notion that ligustrazine can enhance therapeutic effects in CPHD when used alongside standard treatments.

Antithrombotic Properties

Combination Therapy with Heparin

Research has also explored the antithrombotic effects of this compound when combined with heparin. An animal study using a rat model for induced arteriovenous shunt thrombosis revealed that optimal dosing combinations resulted in:

- 100% Antithrombotic Activity : Achieved with specific doses of ligustrazine (50 mg/kg) and heparin (80 U/kg).

- Thrombus Weight Reduction : The combination significantly decreased thrombus weight and protein concentration in thrombus homogenates compared to individual treatments .

This suggests potential clinical applications for ligustrazine in preventing thrombosis, particularly when used synergistically with anticoagulants.

Other Notable Applications

Skin Health and Antioxidant Effects

Recent studies have investigated the formulation of this compound within liposome-hydrogel systems for skin applications. These formulations demonstrated:

- Antioxidant Properties : Effective in preventing skin photoaging through free radical scavenging.

- Stability and Release Characteristics : The lipid gel exhibited good skin adhesion and a slow release effect, making it suitable for topical applications .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of ligustrazine hydrochloride involves several biochemical pathways. One of the primary mechanisms is its ability to inhibit the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and improved blood flow . Additionally, this compound has been shown to reduce inflammation, oxidative stress, and apoptosis, contributing to its protective effects in various disease models .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de ligustrazine est souvent comparé à d'autres composés similaires, tels que:

Tétraméthylpyrazine: Le composé parent du chlorhydrate de ligustrazine, connu pour ses effets vasodilatateurs.

Dérivés de ligustrazine: Divers dérivés de la ligustrazine ont été synthétisés et étudiés pour leurs propriétés pharmacologiques améliorées.

Monoterpènes monocycliques: Des composés comme le menthol et la menthone ont été étudiés pour leur capacité à améliorer l'absorption transdermique du chlorhydrate de ligustrazine.

Le chlorhydrate de ligustrazine se distingue par ses effets thérapeutiques bien documentés et son utilisation extensive en médecine traditionnelle chinoise. Sa capacité unique à améliorer le flux sanguin et à soulager la stase sanguine en fait un composé précieux dans le traitement des maladies cardiovasculaires et cérébrovasculaires .

Activité Biologique

Ligustrazine hydrochloride, also known as tetramethylpyrazine, is a bioactive compound derived from the traditional Chinese medicinal herb Ligusticum wallichii. It has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, anti-inflammatory effects, and anticancer properties. This article provides a comprehensive overview of the biological activities of this compound, supported by recent research findings and case studies.

Ligustrazine exerts its biological effects through various mechanisms:

- Neuroprotection : It enhances neural progenitor cell migration and promotes neurogenesis by activating key signaling pathways such as PI3K, PKC, and ERK .

- Antioxidant Activity : Ligustrazine reduces oxidative stress by inhibiting reactive oxygen species (ROS) production, particularly in ischemic conditions .

- Anti-inflammatory Effects : It modulates inflammatory cytokines, significantly reducing levels of TNF-α, IL-1β, and IL-6 in various models .

1. Anticancer Properties

Recent studies have demonstrated that ligustrazine exhibits significant anticancer effects:

- Inhibition of Cell Proliferation : In vitro studies using renal cell carcinoma (RCC) cell lines (e.g., A498) showed that ligustrazine effectively inhibits cell viability in a dose-dependent manner. The MTT assay indicated a significant reduction in cell proliferation with increasing concentrations of ligustrazine .

- Cell Cycle Arrest : Flow cytometry analyses revealed that ligustrazine causes G0/G1 phase arrest in RCC cells, thereby delaying their progression into the S phase .

- Invasion and Migration : Transwell assays confirmed that ligustrazine significantly inhibits the migration and invasion capabilities of RCC cells, indicating its potential as an antimetastatic agent .

2. Neuroprotective Effects

Ligustrazine has shown promise in protecting against ischemic brain injuries:

- A meta-analysis of 32 studies indicated that ligustrazine significantly improved neurological function scores in animal models of ischemic stroke. It reduced cerebral infarction and brain edema while enhancing overall recovery .

3. Cardiovascular Benefits

Ligustrazine is widely used in treating cardiovascular diseases:

- Clinical studies have reported improvements in cardiac function among patients with chronic pulmonary heart disease when treated with ligustrazine injections alongside conventional therapies .

Case Study 1: Renal Cell Carcinoma

A study conducted on A498 cells demonstrated that ligustrazine inhibited cell proliferation and induced apoptosis. The results suggested that ligustrazine might target the epithelial-mesenchymal transition (EMT) pathway, which is crucial for cancer metastasis .

Case Study 2: Ischemic Stroke

In a series of experiments involving animal models, ligustrazine treatment led to significant improvements in neurological outcomes post-stroke. The compound was shown to decrease inflammatory markers and improve functional recovery scores compared to control groups .

Comparative Efficacy Table

Propriétés

IUPAC Name |

2,3,5,6-tetramethylpyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-5-6(2)10-8(4)7(3)9-5;/h1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKFOGXUTRDQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1124-11-4 (Parent) | |

| Record name | Pyrazine, tetramethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076494514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20997867 | |

| Record name | Tetramethylpyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76494-51-4, 126400-81-5 | |

| Record name | Ligustrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76494-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, tetramethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076494514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ligustrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126400815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylpyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIGUSTRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YYD00RL0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.